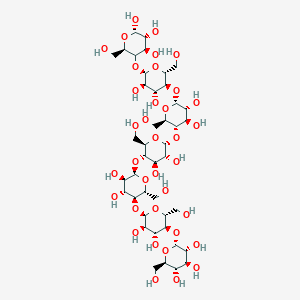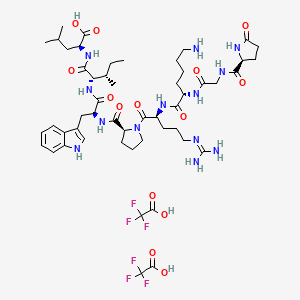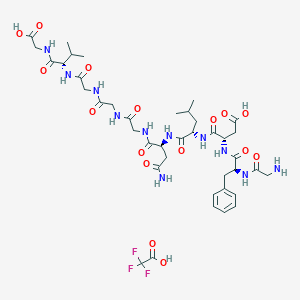
Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Hex
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Hex” is a polysaccharide composed of six glucose units linked by alpha-1,4-glycosidic bonds, followed by a hexose unit. This structure is characteristic of certain oligosaccharides and polysaccharides found in nature, particularly in starch and glycogen.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves enzymatic processes using glycosyltransferases or glycosidases. These enzymes catalyze the formation of alpha-1,4-glycosidic bonds between glucose units under controlled conditions. The reaction conditions often include optimal pH, temperature, and the presence of specific cofactors to ensure high yield and specificity.
Industrial Production Methods
Industrial production of such polysaccharides often employs microbial fermentation processes. Microorganisms like bacteria and fungi are genetically engineered to overproduce the desired enzymes, which then catalyze the synthesis of the polysaccharide in large bioreactors. The product is subsequently purified through various chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
Hydrolysis: The compound undergoes hydrolysis in the presence of water and specific enzymes like alpha-amylase, breaking down into glucose units.
Oxidation: It can be oxidized using reagents like periodate, which cleaves the glycosidic bonds and forms smaller aldehyde-containing fragments.
Reduction: Reduction reactions can convert the aldehyde groups formed during oxidation back to alcohols using reducing agents like sodium borohydride.
Common Reagents and Conditions
Hydrolysis: Enzymes like alpha-amylase, optimal pH (around 7), and temperature (37°C).
Oxidation: Periodate, neutral pH, and room temperature.
Reduction: Sodium borohydride, alkaline conditions, and low temperature.
Major Products
Hydrolysis: Glucose units.
Oxidation: Aldehyde-containing fragments.
Reduction: Alcohol-containing fragments.
Scientific Research Applications
The compound has several applications in scientific research:
Chemistry: Used as a model compound to study glycosidic bond formation and cleavage.
Biology: Serves as a substrate to study enzyme kinetics and mechanisms of glycosidases.
Medicine: Investigated for its potential role in drug delivery systems due to its biocompatibility and biodegradability.
Industry: Utilized in the production of biofuels and biodegradable plastics.
Mechanism of Action
The compound exerts its effects primarily through interactions with enzymes that recognize and cleave alpha-1,4-glycosidic bonds. These enzymes, such as alpha-amylase, bind to the polysaccharide and catalyze the hydrolysis of the glycosidic bonds, releasing glucose units. This process involves the formation of a glycosyl-enzyme intermediate and subsequent hydrolysis to release the product.
Comparison with Similar Compounds
Similar Compounds
Maltose: A disaccharide with two glucose units linked by an alpha-1,4-glycosidic bond.
Amylose: A polysaccharide with a linear chain of glucose units linked by alpha-1,4-glycosidic bonds.
Glycogen: A branched polysaccharide with glucose units linked by alpha-1,4 and alpha-1,6-glycosidic bonds.
Uniqueness
The compound “Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Hex” is unique due to its specific sequence of six glucose units followed by a hexose unit, which may confer distinct structural and functional properties compared to other polysaccharides.
Properties
Molecular Formula |
C42H72O36 |
|---|---|
Molecular Weight |
1153.0 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C42H72O36/c43-1-8-15(50)16(51)24(59)37(67-8)74-31-10(3-45)69-39(26(61)18(31)53)76-33-12(5-47)71-41(28(63)20(33)55)78-35-14(7-49)72-42(29(64)22(35)57)77-34-13(6-48)70-40(27(62)21(34)56)75-32-11(4-46)68-38(25(60)19(32)54)73-30-9(2-44)66-36(65)23(58)17(30)52/h8-65H,1-7H2/t8-,9-,10-,11-,12-,13-,14-,15-,16+,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30?,31-,32-,33-,34-,35-,36+,37-,38-,39-,40-,41-,42-/m1/s1 |
InChI Key |
BNABBHGYYMZMOA-PODAHUBWSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)OC7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O)CO)CO)CO)CO)CO)CO)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)O)CO)CO)CO)CO)CO)CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Oxido sulfite;5,7,17,19-tetraoxa-13-azoniahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-1(13),2,4(8),9,14,16(20),21,23-octaene](/img/structure/B10825377.png)

![(2R,3R,4S,5R,6S,8S,13R,16S,17R)-11-ethyl-6-methoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol](/img/structure/B10825387.png)



![2-[(3aR,6S,9bR)-6-(2-carboxyethyl)-2-hydroxy-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8-hexahydrocyclopenta[a]naphthalen-3-yl]-6-methylhept-5-enoic acid](/img/structure/B10825398.png)
![(7Z,11Z)-5,14-dihydroxy-18-(1H-indol-3-ylmethyl)-7,9,16-trimethyl-15-methylidene-19-azatricyclo[11.7.0.01,17]icosa-7,11-diene-2,6,20-trione](/img/structure/B10825399.png)


![4-[(1S,2R,17R,19S)-10,12-dihydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,11,15-tetraen-19-yl]-2-methylbut-2-enoic acid](/img/structure/B10825426.png)
![1-[4-methoxy-2-[(2S,3S,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone](/img/structure/B10825431.png)


